4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .
Mode of Action
The compound interacts with the RT enzyme, inhibiting its function. It binds to the allosteric center of RT, leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
The inhibition of the RT enzyme disrupts the replication of HIV-1. This is because RT is responsible for transcribing the viral RNA into DNA, a crucial step in the HIV life cycle. By inhibiting RT, the compound prevents the formation of new virus particles .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. The most active derivatives of the compound have shown better inhibitory action than the reference compound, nevirapine . This could potentially lead to a decrease in viral load in HIV-1 infected individuals.
Preparation Methods
The synthesis of 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrobenzo[d]thiazole intermediate, which is then reacted with piperazine and thiophen-2-ylmethyl groups under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other nitrobenzo[d]thiazole derivatives and piperazine carboxamides. Compared to these compounds, 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:
- 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine
- 2-(benzo[d]thiazol-2-yl)phenol derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-(6-nitro-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c23-16(18-11-13-2-1-9-26-13)20-5-7-21(8-6-20)17-19-14-4-3-12(22(24)25)10-15(14)27-17/h1-4,9-10H,5-8,11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWERBXCRBDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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